Product packaging for 2-(2-Ethoxyphenyl)azetidine(Cat. No.:)

2-(2-Ethoxyphenyl)azetidine

Cat. No.: B13623053
M. Wt: 177.24 g/mol
InChI Key: OORPZSAIVDNFOO-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)azetidine is a high-purity, four-membered N-heterocycle compound offered as a versatile building block for discovery chemistry and advanced synthesis. The azetidine (saturated azacyclobutane) core is a valuable scaffold in medicinal chemistry and drug design, prized for its contribution to three-dimensionality, metabolic stability, and its ability to act as a sp3-rich bioisostere for flat aromatic rings . The 2-ethoxyphenyl substituent introduces an aromatic moiety that can influence the molecule's electronic properties and binding characteristics. Researchers utilize azetidine derivatives in various applications, including the synthesis of more complex nitrogen-containing heterocycles , the development of potential pharmacologically active molecules , and as monomers in polymer chemistry . This product is intended for use in laboratory research settings only. This compound is provided with comprehensive quality control documentation to ensure identity, purity, and consistency for your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13623053 2-(2-Ethoxyphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(2-ethoxyphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-9(11)10-7-8-12-10/h3-6,10,12H,2,7-8H2,1H3

InChI Key

OORPZSAIVDNFOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CCN2

Origin of Product

United States

Synthetic Methodologies for Azetidine Compounds

Classical Ring-Closure Approaches to Azetidine (B1206935) Formation

The formation of the strained four-membered azetidine ring through intramolecular cyclization is a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close the ring.

Intramolecular Nucleophilic Substitution Reactions in Azetidine Synthesis

Intramolecular SN2 reactions are a frequently employed strategy for the synthesis of azetidines. nih.govresearchgate.net This approach involves a nitrogen nucleophile attacking a carbon atom bearing a suitable leaving group, resulting in the formation of the azetidine ring. nih.govresearchgate.net The precursors for these reactions are typically γ-amino alcohols or their derivatives.

A general representation of this method is the cyclization of a γ-amino alcohol derivative. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base facilitates the intramolecular nucleophilic attack by the amine to displace the leaving group and form the azetidine ring.

While a specific synthesis of 2-(2-Ethoxyphenyl)azetidine via this method is not prominently detailed in the reviewed literature, the synthesis of related 2-substituted azetidines follows this general principle. For instance, the synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved through the α-alkylation of N-borane complexes of the corresponding azetidine-2-carbonitriles, which are themselves formed through cyclization reactions. rsc.org

Cyclization of γ-Haloalkylamines and Related Precursors

The cyclization of γ-haloalkylamines or their corresponding imines is a direct and classical method for azetidine synthesis. egyankosh.ac.inmagtech.com.cn In this approach, a 3-halopropylamine or a related precursor undergoes intramolecular cyclization, often promoted by a base, to yield the azetidine ring. egyankosh.ac.in The reaction proceeds via nucleophilic displacement of the halide by the amine.

Reductive cyclization of γ-haloalkyl-imines is another variation of this method. bham.ac.uk This involves the reduction of the imine to the corresponding amine, which then undergoes in-situ cyclization. bham.ac.uk

Precursor TypeGeneral ReactionKey Features
γ-HaloalkylamineIntramolecular nucleophilic substitutionBase-mediated, direct formation of the C-N bond
γ-Haloalkyl-imineReductive cyclizationImine reduction followed by in-situ cyclization

Intramolecular Aminolysis of 3,4-Epoxy Amine Derivatives

A more recent and powerful method for constructing the azetidine ring is the intramolecular aminolysis of 3,4-epoxy amine derivatives. nih.govfrontiersin.orgelsevierpure.comnih.gov This reaction offers a high degree of regioselectivity and can tolerate a variety of functional groups. nih.govfrontiersin.orgelsevierpure.comnih.gov

Lanthanide (III) triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgelsevierpure.comnih.gov The catalyst promotes the C3-selective intramolecular aminolysis, leading to the formation of the desired four-membered ring. frontiersin.org This method is particularly advantageous as it can proceed even in the presence of acid-sensitive and Lewis basic functional groups. nih.govelsevierpure.comnih.gov

Cycloaddition Reactions in the Construction of Azetidine Rings

Cycloaddition reactions provide an alternative and efficient pathway to the azetidine core, often allowing for the rapid construction of complex, substituted azetidines.

[2+2] Cycloadditions, including the Staudinger Reaction and Photocycloadditions

The [2+2] cycloaddition is a powerful tool for the synthesis of four-membered rings. In the context of azetidine synthesis, this can involve the reaction of an imine with a ketene (B1206846) (the Staudinger reaction) or the photocycloaddition of an imine with an alkene. magtech.com.cnrsc.org

The Staudinger reaction , the formal [2+2] cycloaddition of an imine and a ketene, is a classic and versatile method for the synthesis of β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. organic-chemistry.orgmdpi.com The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by the nature of the substituents on both the imine and the ketene. organic-chemistry.org The synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones has been achieved via the Staudinger reaction. rsc.org

Photocycloadditions , such as the aza-Paterno-Büchi reaction, involve the light-induced [2+2] cycloaddition of an imine and an alkene. rsc.org Recent advances have demonstrated the use of visible light photocatalysis to promote the synthesis of azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org

Cycloaddition TypeReactantsProductKey Features
Staudinger ReactionImine + Keteneβ-Lactam (Azetidin-2-one)Versatile, can be stereoselective
PhotocycloadditionImine + AlkeneAzetidineLight-induced, can use photocatalysts

Multicomponent Reactions for Azetidine Ring Formation

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. ontosight.ai Several MCRs have been developed for the synthesis of functionalized azetidines. ontosight.ainih.gov

One such example is the copper-catalyzed multicomponent reaction of sulfonyl azides, terminal alkynes, and carbodiimides, which yields 2-(sulfonylimino)-4-(alkylimino)azetidines. organic-chemistry.org Another approach involves the functionalization of chitosan (B1678972) with an azetidine ring via a multicomponent reaction, demonstrating the versatility of this strategy. nih.gov These methods allow for the rapid generation of a diverse library of substituted azetidines. nih.gov

Modern and Advanced Synthetic Strategies for Functionalized Azetidines

Recent years have witnessed a surge in the development of sophisticated and efficient methods for the synthesis of substituted azetidines. These strategies often offer improved yields, stereocontrol, and functional group tolerance compared to traditional methods.

Transition metal catalysis has emerged as a powerful tool for the construction of azetidine rings. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds has proven to be a particularly effective strategy. dntb.gov.ualookchem.commasterorganicchemistry.com These methods often utilize a directing group, such as picolinamide (B142947) (PA), to facilitate the cyclization. dntb.gov.uamasterorganicchemistry.com For the synthesis of 2-arylazetidines, palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling of arylsilanes with 3-iodoazetidine, provide a route to 3-arylazetidines, which can be conceptually extended to 2-aryl systems through different precursors. organic-chemistry.org While direct palladium-catalyzed C-H arylation at the C2 position of an azetidine precursor is challenging, related methodologies for other heterocycles suggest its future potential. Iron catalysis has also been explored for the synthesis of azetidines from organic azides, offering a more sustainable and cost-effective alternative to precious metals. nih.gov

A notable example of palladium-catalyzed azetidine synthesis involves the intramolecular amination of picolinamide-protected amines. This method has been shown to be effective for the formation of various azabicyclic scaffolds and simple azetidines. d-nb.info

Table 1: Examples of Transition Metal-Catalyzed Azetidine Synthesis

Catalyst/ReagentsSubstrate TypeProduct TypeYield (%)Reference
Pd(OAc)₂, PhI(OAc)₂Picolinamide-protected amineAzetidineHigh dntb.gov.ua
Pd(OAc)₂, DppfArylsilanes, 3-Iodoazetidine3-Arylazetidine30-88 organic-chemistry.org
Iron dipyrrinato catalystOrganic azides, AlkenesAzetidine39-99 nih.gov

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. youtube.com These reactions involve the cleavage of the central C-N bond of the ABB by a variety of reagents to generate a 1,3-disubstituted azetidine. This strategy allows for the introduction of two points of diversity in a single step. youtube.com Both electrophilic and nucleophilic partners can be used to open the ABB ring, leading to a wide array of functionalized azetidines. youtube.comorganic-chemistry.org For instance, the reaction of ABBs with organometallic reagents in the presence of a copper catalyst can provide access to bis-functionalized azetidines. nih.gov This approach is particularly powerful for creating spirocyclic azetidines. organic-chemistry.orgresearchgate.net

A recent development in this area is the use of dual copper/photoredox catalysis for the multicomponent allylation of ABBs, enabling the synthesis of C3 quaternary center-containing azetidines. organic-chemistry.org

Photochemical reactions offer a unique way to access strained ring systems like azetidines by harnessing the energy of light. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis. nih.govresearchgate.net Recent advancements have enabled these reactions to be carried out using visible light, making them more accessible and sustainable. researchgate.netrsc.orgtandfonline.com Specifically, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by an iridium photocatalyst, has been reported to produce a variety of functionalized azetidines. rsc.orgtandfonline.com The Norrish-Yang cyclization is another photochemical strategy that can be employed to synthesize 3-hydroxyazetidines from α-amino ketones. u-tokyo.ac.jpnih.gov

Electroreductive methods provide an alternative energetic input for cyclization. The electroreductive intramolecular coupling of chiral α-imino esters has been shown to produce cis-2,4-disubstituted azetidine-3-ones with high stereospecificity. acs.orgacs.orgrsc.orgrsc.orgmagtech.com.cn This method relies on the generation of a radical anion intermediate which then undergoes cyclization.

Table 2: Examples of Photochemical and Electroreductive Azetidine Synthesis

MethodSubstrateProductKey FeaturesReference
Aza Paternò–BüchiImine, AlkeneAzetidine[2+2] cycloaddition nih.govresearchgate.net
Visible-light photocatalysis2-Isoxazoline-3-carboxylate, AlkeneFunctionalized azetidineUses visible light rsc.orgtandfonline.com
Norrish-Yang Cyclizationα-Amino ketone3-HydroxyazetidineIntramolecular cyclization u-tokyo.ac.jpnih.gov
Electroreductive Couplingα-Imino esterAzetidin-3-oneHigh stereospecificity acs.orgacs.org

The reduction of readily available azetidin-2-ones (β-lactams) is one of the most common and reliable methods for the synthesis of azetidines. nih.govacs.orgfrontiersin.orgrsc.orgsemanticscholar.orgd-nb.info A variety of reducing agents can be employed for this transformation, with hydroalanes being particularly effective. nih.gov Other common reagents include diborane (B8814927) and lithium aluminum hydride (LiAlH₄). acs.org The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. Given the vast literature on the synthesis of β-lactams, this approach provides access to a wide range of structurally diverse azetidines. researchgate.netu-tokyo.ac.jp The synthesis of a 2-aryl-β-lactam followed by reduction would be a plausible route to this compound.

A simple and efficient route to N-sulfonyl-2-arylazetidines involves the reduction of the corresponding β-amino esters to γ-amino alcohols, followed by cyclization. vulcanchem.com

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful method for the construction of the azetidine ring. rsc.orgsemanticscholar.orgacs.orgcapes.gov.br This can be achieved through an intramolecular cyclization of a suitably functionalized precursor. For instance, an organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can generate adducts that undergo intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines. The development of asymmetric aza-Michael reactions has enabled the synthesis of chiral azetidines.

A general approach involves the reaction of heterocyclic amines with methyl 2-(azetidin-3-ylidene)acetate, which proceeds via an aza-Michael addition to yield functionalized 3-substituted azetidines. acs.org While this method typically yields 3-substituted azetidines, modifications to the starting materials could potentially lead to 2-substituted products.

Stereoselective Synthesis of Substituted Azetidines

The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis of substituted azetidines a critical area of research. Many of the modern synthetic methods described above can be adapted for stereocontrol.

For the synthesis of chiral 2-arylazetidines, an imino-aldol reaction of ester enolates with non-racemic N-sulfinyl aldimines can produce β-amino esters with high diastereoselectivity. d-nb.infofrontiersin.orgvulcanchem.com Subsequent reduction and cyclization then afford the corresponding enantiopure N-sulfinyl-2-arylazetidines. d-nb.infofrontiersin.orgvulcanchem.com The use of chiral auxiliaries, such as (S)- or (R)-α-methylbenzylamine, can also direct the stereochemical outcome of cyclization reactions. frontiersin.org

A regio- and diastereoselective method for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines from oxiranylmethyl-substituted benzylamines has been developed, offering excellent control over the relative stereochemistry. acs.orgacs.org Furthermore, rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines provides a route to highly substituted methylene azetidines with excellent transfer of chirality from the substrate to the product.

Table 3: Methods for Stereoselective Azetidine Synthesis

MethodChiral SourceProduct StereochemistryReference
Imino-aldol reactionN-sulfinyl aldimineHigh diastereoselectivity d-nb.infofrontiersin.orgvulcanchem.com
Cyclization from oxiranesChiral starting materialRegio- and diastereoselective acs.orgacs.org
Electroreductive couplingChiral α-imino esterHigh stereospecificity acs.orgacs.org
[3+1] Ring expansionChiral methylene aziridine (B145994)Excellent chirality transfer

Synthetic Strategies for Azetidine Compounds: A Focus on this compound

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a significant structural motif in medicinal chemistry and natural product synthesis. Its incorporation into molecular structures can enhance pharmacological properties such as metabolic stability and bioavailability. The synthesis of substituted azetidines, particularly in an enantiomerically pure form, presents unique challenges due to the inherent ring strain. This article explores advanced synthetic methodologies for constructing chiral azetidine frameworks, with a conceptual focus on compounds like this compound.

The creation of the strained azetidine ring, especially with precise control over stereochemistry, requires sophisticated synthetic approaches. While specific methods for the direct synthesis of this compound are not extensively detailed in the literature, general strategies for producing 2-substituted and stereochemically defined azetidines are well-established.

Achieving stereocontrol in azetidine synthesis is paramount for developing pharmacologically active agents. Both enantioselective methods, which create a chiral molecule from an achiral one, and diastereoselective methods, which control the formation of one diastereomer over another, are critical.

Several strategies have been developed to govern the stereochemical outcome of azetidine ring formation. Organocatalysis has emerged as a powerful tool. For instance, a high-yielding protocol for the enantioselective α-chlorination of aldehydes, followed by cyclization, produces C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov This method avoids reliance on the chiral pool and allows access to either enantiomer by using simple aldehydes. nih.gov

Metal-catalyzed reactions also play a central role. Palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been shown to favor the formation of 2-aryl azetidines. researchgate.net Furthermore, copper-catalyzed Henry reactions, employing single-enantiomer 2,4-cis-disubstituted amino azetidines as chiral ligands, have yielded products with excellent enantiomeric excess (>99% ee) for alkyl aldehydes. nih.gov The inherent concave geometry of the cis-azetidine ligand provides a rigid platform that effectively influences the stereochemical course of the reaction. nih.gov

Diastereoselective synthesis often relies on substrate control, where existing stereocenters in the starting material direct the stereochemistry of the newly formed centers. A general and scalable two-step method for synthesizing alkaloid-type 2-arylazetidines proceeds under kinetic control, selectively forming the four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org This kinetically controlled reaction demonstrates excellent diastereoselectivity. acs.org Similarly, the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride (B1222165) can lead to the diastereoselective formation of trans-azetidines. rsc.org

MethodCatalyst/LigandSubstrate TypeStereoselectivity OutcomeReference
OrganocatalysisChiral Proline-based CatalystAldehydes84-92% ee nih.gov
Copper-Catalyzed Henry ReactionCu(OAc)₂·H₂O / Chiral 2,4-cis-disubstituted amino azetidineAlkyl Aldehydes & Nitromethane>99% ee nih.gov
Gold-Catalyzed Oxidative CyclizationGold Catalyst / (R)-t-butanesulfinamideN-propargylsulfonamidesExcellent diastereoselectivity nih.gov
Intramolecular CyclizationStrong alkali amide basesN-benzyl-N-(2,3-epoxypropyl) amidesHigh diastereoselectivity (kinetic control) acs.org

The chiral pool approach utilizes readily available, inexpensive chiral molecules, such as amino acids or natural products, as starting materials. This strategy effectively transfers the existing chirality of the starting material to the final product. L-azetidine-2-carboxylic acid, a naturally occurring amino acid, is a prime example of a chiral pool starting material for more complex azetidine derivatives. acs.org Syntheses starting from (R)-phenylglycinol or other chiral amino alcohols have been used to produce enantiopure azetidines, such as α-trifluoromethylated azetidine-2-carboxylic acids. rsc.org

Chiral auxiliaries are another cornerstone of asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are cleaved. One of the most successful and widely used chiral auxiliaries for the synthesis of nitrogen heterocycles is tert-butanesulfinamide. rsc.org This auxiliary can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines, which then undergo diastereoselective additions. rsc.org For example, a general and scalable three-step approach to C2-substituted azetidines uses an inexpensive chiral tert-butanesulfinamide for chiral induction, achieving high diastereoselectivity. acs.org This method is versatile, providing access to azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2-position. acs.org

Another effective chiral auxiliary is (R)-methylbenzylamine. acs.orgnih.gov Facile syntheses of both enantiomers of azetidine-2-carboxylic acid have been developed using this auxiliary, with the key azetidine ring-forming step being an intramolecular alkylation. acs.orgnih.gov This approach is cost-effective and suitable for large-scale preparation. acs.org Similarly, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved by first forming an N-borane complex, which then directs the approach of the electrophile. rsc.org

Chiral Auxiliary/Pool SourceReaction TypeKey FeaturesStereoselectivity OutcomeReference
tert-ButanesulfinamideOrganometallic addition to sulfinimineGeneral for C2-aryl, vinyl, allyl, and alkyl azetidines.High diastereoselectivity (e.g., 85:15 dr) acs.org
α-MethylbenzylamineIntramolecular alkylationCost-effective synthesis of azetidine-2-carboxylic acid.High diastereoselectivity acs.orgnih.gov
(R)-PhenylglycinolChiral pool starting materialSynthesis of α-trifluoromethylated azetidine-2-carboxylic acids.Diastereomeric products separable rsc.org
(S)-1-Arylethylamineα-Alkylation via N-borane complexSynthesis of optically active 2-substituted azetidine-2-carbonitriles.High diastereoselectivity (e.g., 72% yield of major diastereomer) rsc.org

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and flow chemistry are two prominent green technologies that have been successfully applied to the synthesis of azetidines.

Microwave-Assisted Synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and fewer side products compared to conventional heating. uobasrah.edu.iq Several protocols for azetidine synthesis have been adapted for microwave conditions. For example, a one-pot cyclocondensation of alkyl dihalides and primary amines occurs efficiently in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org Another method describes the synthesis of simple azetidines in water via the cyclization of 3-(ammonio)propyl sulfates, with microwave heating accelerating the synthesis to just 15 minutes. researchgate.net The reaction of curcumin (B1669340) with primary amines, catalyzed by Montmorillonite K-10 clay, is completed in minutes under microwave irradiation to form azetidine derivatives. uobasrah.edu.iq

Flow Chemistry involves performing reactions in a continuous stream through a microreactor rather than in a batch flask. This technology offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents or unstable intermediates, and allows for easier scalability. uniba.itacs.org The generation and functionalization of highly reactive lithiated azetidine intermediates have been successfully performed in flow reactors. uniba.itacs.orguniba.it This approach allows for the handling of these intermediates at much higher temperatures than in batch processing. uniba.itacs.org The use of greener, environmentally responsible solvents like cyclopentyl methyl ether (CPME) in flow systems further enhances the sustainability of the process. uniba.ituniba.it Flow technology has been used to prepare both C3-functionalized azetidines and C2-functionalized azetines from a common precursor, demonstrating the robustness and sustainability of the method compared to batch processes. uniba.it

Green Chemistry MethodKey AdvantagesExample Application in Azetidine SynthesisReference
Microwave-Assisted SynthesisReduced reaction times (minutes vs. hours), increased yields, use of green solvents (e.g., water).Cyclization of 3-(ammonio)propyl sulfates in water (15 min). researchgate.net
Flow ChemistryEnhanced safety, precise control over reaction conditions, improved scalability, use of unstable intermediates.Generation and functionalization of lithiated azetidines at elevated temperatures. uniba.itacs.orguniba.it

Chemical Reactivity and Transformation Pathways of Azetidine Rings

Influence of Ring Strain on Azetidine (B1206935) Reactivity and Stability

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, possesses significant ring strain, estimated to be approximately 25.4 kcal/mol. clockss.org This strain is a consequence of the deviation of its bond angles from the ideal tetrahedral angle. The reactivity of azetidines is largely driven by the release of this strain in chemical reactions. researchgate.net However, the azetidine ring is notably more stable than its three-membered counterpart, aziridine (B145994) (ring strain ~27.7 kcal/mol), which makes azetidines more amenable to handling and isolation while still being reactive enough for synthetic applications. clockss.org

The stability of the azetidine ring allows for a degree of chemical manipulation that is often not possible with more labile heterocycles. The presence of a substituent at the 2-position, such as the 2-ethoxyphenyl group, can further influence the ring's stability and reactivity profile through electronic and steric effects. In the case of 2-arylazetidines, the aryl group can stabilize adjacent carbocationic intermediates that may form during ring-opening reactions, thereby influencing the regioselectivity of such transformations. mdpi.com

The table below compares the ring strain of azetidine with other common cyclic amines, illustrating its intermediate position in terms of stability and reactivity.

HeterocycleRing SizeRing Strain (kcal/mol)
Aziridine3~27.7
Azetidine 4 ~25.4
Pyrrolidine (B122466)5~5.4
Piperidine6~0
Data sourced from multiple chemical literature reviews. clockss.orgcymitquimica.com

Nucleophilic Ring-Opening Reactions of Azetidines

The relief of ring strain is a primary driving force for the nucleophilic ring-opening of azetidines. These reactions typically require activation of the azetidine nitrogen, for instance, through protonation or by the presence of an electron-withdrawing group on the nitrogen, which enhances the leaving group ability of the nitrogen atom.

The ring-opening of azetidines can proceed via cleavage of either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions.

C-N Bond Cleavage: This is the more common pathway for the ring-opening of azetidines. In the case of 2-arylazetidines, such as the analogous N-tosyl-2-phenylazetidine, nucleophilic attack preferentially occurs at the C2 position (the carbon bearing the aryl group). clockss.org This is attributed to the stabilization of the developing positive charge at the benzylic position during the transition state of an SN1-like mechanism, or the polarization of the C2-N bond in an SN2-type reaction. clockss.orgacs.org The presence of the 2-ethoxyphenyl group in 2-(2-ethoxyphenyl)azetidine would be expected to similarly direct nucleophilic attack to the C2 position. The regioselectivity is largely governed by electronic effects, where the unsaturated substituent stabilizes intermediates formed during the reaction. mdpi.com

C-C Bond Cleavage: While less frequent, C-C bond cleavage can occur under specific conditions, particularly in the presence of strong electron-withdrawing groups on the azetidine ring or through photochemical activation. For instance, studies on aziridines have shown that the substitution pattern can influence the propensity for C-C versus C-N bond cleavage, a principle that can be extended to the more strained azetidine systems. acs.org Computational studies on aziridines have indicated that C-C bond cleavage is a stepwise process, whereas C-N bond cleavage is concerted with nucleophilic attack. acs.org

The table below summarizes the general outcomes of nucleophilic ring-opening of activated 2-arylazetidines.

Activating Group on NNucleophilePredominant CleavageProduct Type
Tosyl (Ts)Halides (e.g., Br-, Cl-)C2-Nγ-Haloamine
Tosyl (Ts)Alcohols/PhenolsC2-Nγ-Amino ether
Boc (tert-Butoxycarbonyl)OrganocupratesC4-NSubstituted amine
This data is based on general reactivity patterns of 2-arylazetidines and may not be specific to the 2-ethoxyphenyl derivative.

The ring-opening of azetidines can be effectively catalyzed by both Brønsted and Lewis acids. Acid catalysis proceeds by protonation or coordination to the azetidine nitrogen, which transforms the amino group into a better leaving group and activates the ring toward nucleophilic attack. clockss.org

For 2-arylazetidines, acid-catalyzed ring-opening is highly regioselective, with the nucleophile attacking the C2 position due to the stabilization of the resulting benzylic carbocation. clockss.org A variety of nucleophiles, including halides, water, alcohols, and arenes, can be employed in these reactions to generate a diverse array of γ-substituted amines. acs.org For example, the reaction of N-tosyl-2-phenylazetidine with aryl borates in the presence of a Lewis acid leads to the formation of γ-amino aryl ethers. clockss.org

A study on N-substituted aryl azetidines demonstrated intramolecular ring-opening decomposition under acidic conditions, where a pendant amide group acted as the nucleophile. molaid.comsmolecule.com This highlights the importance of pH and the pKa of the azetidine nitrogen in determining the stability and reaction pathways of these compounds. smolecule.com

Ring-Expansion Reactions and Molecular Rearrangements

Beyond simple ring-opening, the strained azetidine ring is a valuable precursor for the synthesis of larger heterocyclic systems through ring-expansion reactions and molecular rearrangements.

Azetidines can be converted into five-, six-, and even larger membered heterocycles. These transformations often involve an initial ring-opening followed by an intramolecular cyclization.

One notable example is the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. chim.itrsc.org This reaction proceeds through the formation of a carbocation at the C2 position upon azetidine ring-opening, which is then trapped by the carbamate (B1207046) oxygen to yield the six-membered ring. chim.it This methodology has been applied to a broad range of substrates, including those with both electron-donating and electron-withdrawing aryl substituents. chim.it

Another strategy involves the reaction of N-tosyl-2-phenylazetidine with various dipolarophiles in the presence of a Lewis acid, where the azetidine acts as a formal 1,4-dipole. This has been utilized to synthesize tetrahydropyrimidines and 1,3-oxazinanes. researchgate.net Furthermore, the reaction of 2-alkenylazetidinium salts can lead to the formation of pyrrolidines or azepanes through sigmatropic rearrangements. smolecule.com

The following table provides examples of ring-expansion reactions starting from substituted azetidines.

Azetidine DerivativeReagent/ConditionsResulting Heterocycle
2-Ester-2-arylazetidine carbamateBrønsted acid1,3-Oxazinan-2-one
N-Tosyl-2-phenylazetidineAlkenes / BF3·Et2OTetrahydropyridine
N-Tosyl-2-phenylazetidineNitriles / Cu(OTf)2Tetrahydropyrimidine
2-Alkenylazetidinium saltBase (e.g., PhLi)Pyrrolidine or Azepane
These examples are based on published research on various azetidine derivatives and serve to illustrate the potential pathways for this compound. researchgate.netchim.itsmolecule.com

Photochemistry offers another avenue for the transformation of azetidine rings. The high energy of UV light can induce rearrangements that are not accessible under thermal conditions. The Norrish-Yang cyclization, for instance, is a photochemical reaction that can be used to form azetidinols from α-amino ketones. researchgate.net

While specific photochemical studies on this compound are not available, research on other azetidine derivatives provides insights into potential photochemical pathways. For example, the photochemical rearrangement of Dewar 2-pyridones can lead to the formation of azetidine-containing bicyclic systems. acs.org Theoretical studies on the photo-oxidation and photoreduction of an azetidine derivative have explored the energetics of ring-opening upon electron transfer, suggesting that such processes can lead to the cleavage of C-C and C-N bonds. nih.gov The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for the synthesis of azetidines and highlights the role of photochemistry in both the formation and potential rearrangement of the azetidine ring.

Functionalization and Derivatization of the Azetidine Scaffold

The derivatization of the azetidine core is a key strategy for modifying its properties and synthesizing new chemical entities. For 2-arylazetidines such as this compound, functionalization strategies can target the azetidine ring itself, the nitrogen atom, or the 2-ethoxyphenyl substituent. rsc.orgthieme-connect.com

Direct functionalization of C(sp³)–H bonds on the azetidine ring is a powerful and atom-economical approach to introduce molecular complexity. A prominent strategy for 2-arylazetidines involves regioselective lithiation, where the choice of the nitrogen substituent plays a critical role in directing the site of functionalization. rsc.orgthieme-connect.com

Research has demonstrated a clear dichotomy in reactivity based on the N-substituent:

N-Alkylazetidines : When the nitrogen atom is substituted with an alkyl group, the azetidinyl moiety acts as an effective ortho-directing group for the aromatic ring. thieme-connect.comnih.gov In the case of this compound, this would direct lithiation and subsequent electrophilic quenching to the C3 position of the phenyl ring. The coordinating ability of the azetidine nitrogen is believed to be responsible for this regioselectivity. nih.gov

N-Boc Azetidines : Conversely, when the nitrogen is protected with a tert-butoxycarbonyl (Boc) group, the directing effect switches. Lithiation occurs preferentially at the α-benzylic position, which is the C2 carbon of the azetidine ring. rsc.orgthieme-connect.com This allows for the introduction of substituents directly onto the heterocyclic ring at the carbon bearing the aryl group.

This switchable regioselectivity provides a synthetic "toolbox" for modifying different positions of the 2-arylazetidine scaffold. nih.gov For instance, using hexyllithium as a base, a variety of electrophiles can be introduced. rsc.orgthieme-connect.com

Table 1: Regioselectivity in the Lithiation of 2-Arylazetidines

N-SubstituentPosition of LithiationRationaleRepresentative Electrophiles
Alkyl (e.g., Methyl)ortho-position of the aryl ringAzetidinyl ring acts as a directing group. thieme-connect.comnih.govCl, Br, Ph₂MeSi, Me₂COH, BPin thieme-connect.com
Boc (tert-butoxycarbonyl)α-Benzylic C-H (C2 of azetidine)N-Boc group directs deprotonation to the adjacent C-H bond. rsc.orgthieme-connect.comD, Alkyl halides

Beyond lithiation, palladium-catalyzed intramolecular C(sp³)–H amination has emerged as another advanced strategy for synthesizing functionalized azetidines from acyclic precursors. rsc.org

Recent advancements have introduced the concept of electrophilic azetidinylation, a powerful method for directly attaching an azetidine ring to various nucleophiles. rsc.orgchemrxiv.org This strategy involves the pre-activation of an azetidine derivative, such as a 3-hydroxyazetidine, to create a highly reactive electrophilic species. chemrxiv.orgchemrxiv.org

The key reagents in this methodology are azetidinyl trichloroacetimidates (ATAs). chemrxiv.org For a compound like this compound, this pathway would likely involve a multi-step synthesis to first create a suitable precursor, such as N-Boc-2-(2-ethoxyphenyl)azetidin-3-ol. This precursor could then be converted into the corresponding trichloroacetimidate.

Once formed, this electrophilic ATA reagent derived from the this compound scaffold could be coupled with a wide range of nucleophiles under catalytic activation. chemrxiv.org This approach enables the "any-stage" installation of the functionalized azetidine motif onto complex molecules. chemrxiv.org

Table 2: Overview of Electrophilic Azetidinylation

Reagent TypeActivationNucleophile ClassesSignificance
Azetidinyl Trichloroacetimidates (ATAs) chemrxiv.orgLewis Acid (e.g., Cu(OTf)₂) chemrxiv.orgAmines, phenols, thiols, carboxylates, heterocycles chemrxiv.orgchemrxiv.orgDirect, modular access to diverse functionalized azetidines. rsc.orgchemrxiv.org
Azetidinyl o-Alkynylbenzoates rsc.orgGold or other π-acid catalystsAromatic and aliphatic nucleophilesProvides an alternative activation mode for azetidinylation.

This method significantly expands the chemical space accessible for azetidine-containing compounds, allowing for the streamlined synthesis of analogues for bioactive compounds. chemrxiv.org

N-Protection and Deprotection : The nitrogen is commonly protected with groups like Boc or benzyl (B1604629) (Bn). The Boc group can be installed using Boc-anhydride and later removed under acidic conditions (e.g., TFA), which is a common sequence in multi-step synthesis. chemrxiv.orgnih.gov This protection/deprotection strategy is crucial for managing the nucleophilicity of the nitrogen during synthesis. nih.gov

N-Alkylation and N-Acylation : The secondary amine of an unprotected azetidine can readily undergo nucleophilic attack. N-alkylation can be achieved with alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. nih.govresearchgate.net For example, N-alkylation of an azetidine with allyl bromide, followed by ring-closing metathesis, has been used to construct fused eight-membered rings. nih.gov

Side-Chain Functionalization : For this compound, the ethoxyphenyl side chain offers additional handles for derivatization. As discussed in section 3.4.1, directed ortho-metalation allows for the selective functionalization of the phenyl ring. nih.gov Furthermore, the ethoxy group itself could potentially be cleaved to reveal a phenol, which could then undergo a host of other reactions, such as O-arylation or conversion to a triflate for cross-coupling reactions. nih.gov Additionally, N-aryl-2-cyanoazetidines have been shown to undergo further derivatization through transformations of the nitrile or via Suzuki coupling on the aryl ring, highlighting the potential for modifying side chains if appropriate functional groups are present. organic-chemistry.orgfigshare.com

Theoretical and Computational Investigations of Azetidine Structures and Reaction Mechanisms

Quantum Chemical Calculations on Azetidine (B1206935) Ring Systems and Their Derivatives

Quantum chemical calculations offer a powerful lens through which the fundamental characteristics of azetidine derivatives can be examined. These methods are used to determine the electronic and geometric properties that govern the behavior of these four-membered rings.

The stability of the azetidine ring can be influenced by the nature and position of its substituents. For instance, computational studies on nitroimine-substituted azetidines have shown that covalent bond strength within the four-membered ring, along with intramolecular hydrogen bonding, are determining factors for isomer stability. icm.edu.plresearchgate.net The introduction of substituents like the 2-ethoxyphenyl group at the C2 position is expected to modulate the electronic properties of the azetidine core, influencing its basicity and interaction with other molecules. Computational analysis of the gas-phase basicity of azetidines reveals that basicity increases with ring size, and N-alkylation generally enhances it, trends which are quantitatively explained by computational models. srce.hr The electron localization function (ELF) can be used to investigate the electronic vicinity of each atom within the molecule, while methodologies like Natural Bond Orbital (NBO) analysis help quantify the stabilization energies arising from intermolecular interactions. researchgate.net

Thermochemical parameters such as heats of formation (HOF) and bond dissociation energies (BDE) are critical for quantitatively assessing the thermodynamic stability of molecules. icm.edu.pl The HOF represents the enthalpy change when a compound is formed from its constituent elements in their standard states, while the BDE measures the energy required to homolytically cleave a specific bond. ucsb.edu These values are routinely calculated using high-level computational methods like the G3MP2 level of theory. icm.edu.plresearchgate.net

The BDE of the weakest bond in a molecule is particularly important as it can be used to evaluate its thermal stability. icm.edu.pl For azetidine derivatives, the endocyclic C-C and C-N bonds are of primary interest due to the inherent ring strain. Computational studies on substituted azetidines provide valuable data on these parameters, offering insights into their potential as energetic materials or their stability under various conditions.

Below is a table showcasing representative thermochemical data calculated for a series of nitroimine-substituted azetidines, illustrating the type of information that can be obtained through computational analysis.

Compound (Substituted Azetidine)Calculated Heat of Formation (HOF) (kJ/mol)Weakest BondBond Dissociation Energy (BDE) (kJ/mol)
1-Nitroimineazetidine246.4N-NO2158.6
2-Nitroimineazetidine251.5C-H385.3
1,2-Dinitroimineazetidine467.8N-NO2148.5
1,3-Dinitroimineazetidine469.0N-NO2149.8
2,4-Dinitroimineazetidine473.2C-H370.7
Data derived from theoretical studies on nitroimine-substituted azetidines as illustrative examples. icm.edu.plresearchgate.net

Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation to relieve some of its torsional strain. Computational methods are essential for determining the precise molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the ring's pucker. rsc.org Both DFT and molecular mechanics force fields can be used for geometry optimization, with studies showing no significant variations between the geometries obtained from these different methods for the azetidine core. rsc.org

Substituents on the azetidine ring play a crucial role in dictating conformational preferences. For example, in N-substituted azetidines, the substituent can adopt either an equatorial or axial position, and the energy difference between these conformers can be calculated. NOESY experiments combined with DFT calculations have been used to confirm that for certain 2-substituted oxazolinylazetidines, the N-substituent and the C2-substituent have a preferred anti-arrangement. nih.govuniba.it Similarly, X-ray crystallography and computational analysis have shown that the conformational preference of substituents in 3-aryl-azetidine ethers differs from that in analogous ester structures due to the absence of a planar carbonyl system, leading to increased three-dimensionality. rsc.org

The table below presents typical geometric parameters for the unsubstituted azetidine ring, providing a baseline for understanding the structural framework.

ParameterDescriptionTypical Calculated Value
C-N Bond LengthLength of the carbon-nitrogen bonds in the ring~1.47 Å
C-C Bond LengthLength of the carbon-carbon bond in the ring~1.55 Å
C-N-C Bond AngleAngle within the ring centered at the nitrogen atom~87-89°
N-C-C Bond AngleAngle within the ring involving the nitrogen atom~85-87°
C-C-C Bond AngleAngle within the ring involving only carbon atoms~86-88°
Puckering AngleAngle defining the deviation from planarity~30-35°
Values are approximate and based on computational studies of the azetidine ring system. rsc.org

Mechanistic Studies using Advanced Computational Methods

Advanced computational methods are pivotal in mapping the intricate details of chemical reactions involving azetidines. These studies allow for the exploration of potential energy surfaces, the identification of transient intermediates and transition states, and the rationalization of stereochemical outcomes.

By modeling the reaction pathways at a quantum mechanical level, chemists can gain a deep understanding of reaction mechanisms. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) determine the kinetic feasibility of a proposed pathway. acs.org

A prime example is the computational investigation of the regio- and diastereoselective synthesis of 2-arylazetidines via the ring-closure of metalated aminomethyloxiranes. acs.org Using DFT calculations (M06-2X/6-31G(d,p) level of theory), researchers modeled the 4-exo-tet ring-closure step. The calculations revealed that the pathway leading to the four-membered azetidine ring is kinetically favored over the alternative 5-endo-tet cyclization that would form a five-membered pyrrolidine (B122466) ring, a finding consistent with experimental results. acs.org Similarly, the mechanism of the Staudinger synthesis of β-lactams (azetidin-2-ones) from ketenes and imines has been computationally explored, identifying a zwitterionic intermediate that forms prior to the final ring-closing electrocyclization. mdpi.com Other complex transformations, such as the rearrangement of aziridines to azetidines, have also been elucidated through careful theoretical analysis of the proposed reaction pathways and intermediates. researchgate.net

Computational chemistry is a powerful tool for predicting and explaining the stereoselectivity of reactions. By comparing the energies of different diastereomeric transition states, researchers can predict which stereoisomer will be the major product. mdpi.comnih.gov

In studies of 2,4-cis-disubstituted azetidines complexed with palladium and platinum, DFT calculations were employed to establish the intrinsic thermodynamic preference between different N-diastereomeric complexes, providing a rationale for the experimentally observed structures. nih.gov In another example, a stereodynamic model was proposed to rationalize the stereochemical outcome of the addition of organolithiums to 2-oxazolinylazetidines. nih.gov This model, which considered complexation and the dynamics of nitrogen inversion, was validated by DFT calculations, which correctly predicted the observed stereochemistry. Furthermore, computational studies of the Staudinger reaction have shown that the isomerization of the starting imine can be critical for the final cis/trans stereoselectivity of the resulting β-lactam product. mdpi.com These examples underscore the ability of computational methods to provide a detailed, rational basis for the stereochemical control that is essential in modern organic synthesis.

Prediction of Molecular Properties Relevant to Rational Chemical Design

Rational chemical design leverages computational predictions of molecular properties to optimize a compound's pharmacokinetic and pharmacodynamic profile before its synthesis. Key properties such as polar surface area and lipophilicity are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. srce.hr It is a valuable parameter for predicting the membrane permeability of drug candidates. domainex.co.uk Generally, compounds with a TPSA of less than 140 Ų are thought to exhibit good cell membrane permeability.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a critical measure of a molecule's solubility and ability to cross biological membranes. For central nervous system (CNS) drugs, a logP value in the range of 1.0 to 3.5 is often considered favorable. nih.gov Computational methods provide estimations (e.g., cLogP) that guide the design of compounds within the desired lipophilicity range. nih.govnih.gov

For 2-(2-Ethoxyphenyl)azetidine and related structures, these parameters can be calculated using various computational models. The predicted values help assess their potential drug-likeness.

Table 1: Predicted Molecular Properties of this compound and Related Analogues
CompoundMolecular FormulaPredicted TPSA (Ų)Predicted cLogP
This compoundC₁₁H₁₅NO21.262.15
2-PhenylazetidineC₉H₁₁N12.031.64
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone vulcanchem.comC₁₄H₁₆N₄O₂69.851.48
tert-Butyl 3-(3-(4-iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate nih.govC₁₆H₁₈IN₃O₃67.922.80

The hydrogen bonding potential and conformational flexibility of a molecule are fundamental to its interaction with biological targets. The azetidine ring, being a small, saturated heterocycle, introduces conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. enamine.net

In this compound, the nitrogen atom of the azetidine ring is the primary hydrogen bond acceptor. The presence of the ethoxy group's oxygen atom also contributes to the molecule's hydrogen bond accepting capability. There are no traditional hydrogen bond donors in the structure, but the N-H group of the azetidine can act as a donor if it is not substituted. Theoretical studies on similar systems have shown that intramolecular hydrogen bonds can significantly influence molecular conformation and properties like cell permeability. mdpi.comacs.org

Rotational freedom analysis identifies the key rotatable bonds that define the molecule's three-dimensional shape. For this compound, the critical rotatable bonds are the C2-C(aryl) bond connecting the azetidine ring to the phenyl group and the C(aryl)-O and O-C(ethyl) bonds of the ethoxy substituent. The steric hindrance imposed by the ortho-ethoxy group can restrict the rotation around the C2-C(aryl) bond, influencing the relative orientation of the two rings. Computational studies on 2-arylazetidines have confirmed that substituents on the phenyl ring dictate the conformational preferences around this bond. semanticscholar.orgrsc.org

Table 2: Hydrogen Bonding and Rotational Freedom Analysis of this compound
Structural FeatureDescriptionSignificance in Chemical Design
Hydrogen Bond AcceptorsAzetidine Nitrogen (N1), Ether Oxygen (O)Influences solubility and potential for specific interactions with biological targets. acs.org
Hydrogen Bond DonorsAzetidine N-HPotential interaction point; can be replaced during scaffold elaboration.
Key Rotatable Bonds1. Azetidine-Phenyl (C2-C1') 2. Phenyl-Oxygen (C2'-O) 3. Oxygen-Ethyl (O-CH₂)Determines the overall 3D conformation and accessibility of functional groups.
Conformational RigidityThe four-membered azetidine ring restricts flexibility.Limits the number of accessible conformations, potentially increasing binding affinity by lowering the entropic cost of binding. enamine.net

In Silico Screening Methodologies for Structural Variants and Scaffold Prioritization

In silico screening has become an indispensable part of modern drug discovery, enabling the rapid evaluation of large virtual libraries of compounds to identify promising candidates for synthesis and testing. researchgate.netdergipark.org.tr This approach saves significant time and resources by prioritizing molecules with favorable drug-like properties. dergipark.org.tr

The azetidine ring is recognized as a valuable scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and improve physicochemical properties. enamine.netacs.org Methodologies for in silico screening often begin with a core scaffold, such as 2-phenylazetidine, which is then "decorated" with a multitude of virtual side chains and functional groups to generate a large library of structural variants. bham.ac.uk

These virtual libraries are then filtered using computational tools that predict the properties discussed previously (TPSA, logP) as well as other ADME-T (absorption, distribution, metabolism, excretion, and toxicity) parameters. researchgate.netdergipark.org.tr For instance, in the development of CNS-focused libraries, compounds are filtered based on their ability to cross the blood-brain barrier, a property linked to TPSA and lipophilicity. nih.gov By applying these computational filters, a vast chemical space can be narrowed down to a manageable number of high-priority compounds that are most likely to possess the desired biological activity and pharmacokinetic profile. bham.ac.uknih.gov This scaffold-based prioritization allows researchers to focus synthetic efforts on the most promising areas of chemical space.

Spectroscopic Methodologies for Structural Elucidation and Characterization of Azetidines

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2-Ethoxyphenyl)azetidine, the molecular ion peak ([M]⁺) would be observed at m/z corresponding to its molecular weight.

The fragmentation of the azetidine (B1206935) ring is a key feature in the mass spectrum. A common fragmentation pathway for 2-substituted azetidines involves the cleavage of the C2-C3 and N-C4 bonds, leading to the formation of a stable styrenic fragment and an imine fragment. For this compound, this would result in the formation of a 2-ethoxystyrene radical cation and an azomethine ylide. Another characteristic fragmentation is the loss of the substituent at the C2 position, leading to the formation of an azetidinyl cation. The ethoxy group can also undergo fragmentation, such as the loss of an ethyl radical or an ethylene (B1197577) molecule.

A plausible fragmentation pattern would include the following key fragments:

m/zPlausible Fragment StructureFragmentation Pathway
[M]⁺C₁₁H₁₅NO⁺Molecular Ion
[M - C₂H₄]⁺C₉H₁₁NO⁺Loss of ethylene from ethoxy group
[M - C₂H₅]⁺C₉H₁₀NO⁺Loss of ethyl radical from ethoxy group
[C₈H₉O]⁺2-ethoxyphenyl cationCleavage of the C2-substituent bond
[C₉H₁₀O]⁺2-ethoxystyrene radical cationRing cleavage
[C₂H₄N]⁺Aziridinium ionRing contraction

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of azetidine derivatives, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For the specific compound, this compound, HRMS is crucial for confirming its molecular formula, C₁₁H₁₅NO.

The technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm). This precision is vital for unambiguously identifying the molecular ion and key fragment ions, thereby lending significant confidence to the proposed structure. In the analysis of novel or synthesized azetidines, HRMS serves as a primary method for verifying the successful formation of the target molecule.

The molecular ion peak [M+H]⁺ for this compound would be expected at an m/z corresponding to the sum of the exact masses of its constituent atoms. The high resolution allows for the confident assignment of this peak, distinguishing it from potential isobaric interferences.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₅NO
Exact Mass177.1154
Calculated m/z [M+H]⁺178.1226

Fragmentation Pattern Interpretation

The interpretation of fragmentation patterns in mass spectrometry provides profound insights into the connectivity and structural features of a molecule. The fragmentation of this compound upon ionization is dictated by the inherent stability of the resulting carbocations and radical species. The azetidine ring, being a strained four-membered heterocycle, along with the ethoxyphenyl substituent, directs the fragmentation pathways.

A primary fragmentation event for aliphatic amines often involves alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of the bond between the C2 of the azetidine ring and the ethoxyphenyl group. This would lead to the formation of a stable tropylium-like ion or other resonance-stabilized structures.

Another significant fragmentation pathway for ethers involves the cleavage of the C-O bond. In the case of the ethoxy group, the loss of an ethyl radical (•C₂H₅) or an ethene molecule (C₂H₄) via a McLafferty-type rearrangement could occur. The fragmentation of the azetidine ring itself can also lead to characteristic ions.

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the azetidine ring and the ethoxyphenyl group.

Loss of Ethoxy Group: Fragmentation involving the ethoxy substituent.

Ring Opening/Cleavage: Fragmentation of the four-membered azetidine ring.

Table 2: Predicted Fragmentation Pattern for this compound

m/z (Predicted)Fragment IonProposed Fragmentation Pathway
178[C₁₁H₁₆NO]⁺Protonated Molecular Ion [M+H]⁺
149[C₁₀H₁₃N]⁺Loss of an ethyl group from the ethoxy moiety
121[C₈H₉O]⁺Cleavage of the C-N bond of the azetidine ring
91[C₇H₇]⁺Formation of a tropylium (B1234903) ion from the aromatic portion
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups in this molecule are the secondary amine (N-H) of the azetidine ring, the aromatic C-H and C=C bonds of the phenyl ring, the aliphatic C-H bonds of the azetidine and ethyl groups, and the C-O bond of the ether linkage.

The N-H stretching vibration of a secondary amine typically appears as a single, medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the aryl alkyl ether is expected to show a strong, characteristic band in the 1200-1260 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupType of Vibration
3300 - 3500N-H (secondary amine)Stretch
3000 - 3100C-H (aromatic)Stretch
2850 - 2960C-H (aliphatic)Stretch
1450 - 1600C=C (aromatic)Stretch
1200 - 1260C-O (aryl alkyl ether)Stretch
1100 - 1150C-N (amine)Stretch

Integration of Spectroscopic Data with Computational Results for Comprehensive Structure Assignment

In modern structural elucidation, the integration of experimental spectroscopic data with computational results provides a powerful and synergistic approach for the comprehensive and unambiguous assignment of molecular structures. Current time information in Merrimack County, US. In cases where experimental data for a specific compound like this compound may be limited, computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict spectroscopic properties. researchgate.net

Computational methods can be used to calculate the optimized geometry of the molecule, and from this, predict its IR spectrum and NMR chemical shifts. These predicted spectra can then be compared with experimental data for confirmation or to aid in the interpretation of complex spectra. For instance, calculated vibrational frequencies from DFT can be scaled to better match experimental IR spectra, allowing for a more confident assignment of absorption bands to specific molecular motions.

Similarly, computational approaches can help in understanding and predicting mass spectrometry fragmentation patterns. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways and the relative abundances of the resulting ions. This theoretical fragmentation pattern can then be compared with the experimental mass spectrum to support the structural assignment.

The synergy between experimental data and computational modeling is particularly valuable for complex molecules or for distinguishing between closely related isomers where spectroscopic data alone may be ambiguous. This integrated approach leads to a more robust and reliable structural characterization.

Applications of Azetidine Derivatives As Chemical Scaffolds and Building Blocks

Azetidines as Versatile Synthons in Complex Organic Synthesis

Substituted azetidines are excellent synthons for a variety of organic transformations, including nucleophilic ring-opening, cycloadditions, and rearrangement reactions rsc.org. The strain in the four-membered ring facilitates reactions that lead to highly substituted acyclic amines or can be used in ring-expansion to generate larger heterocyclic systems like pyrrolidines, piperidines, and azepanes rsc.org.

The synthesis of 2-aryl azetidines, the class to which 2-(2-Ethoxyphenyl)azetidine belongs, can be achieved through modern catalytic methods. For instance, a palladium-catalyzed cross-coupling reaction between 3-iodoazetidines and aryl boronic acids has been developed, which favors the formation of 2-aryl azetidines through a migration/coupling process acs.orgacs.orgnih.gov. Other synthetic strategies include cycloaddition reactions, intramolecular cyclizations, and the reduction of corresponding β-lactams (azetidin-2-ones) researchgate.netrsc.orgmagtech.com.cn. These methods provide access to a wide range of functionalized azetidines that can serve as key intermediates in the synthesis of complex target molecules rsc.org.

Development of Novel Molecular Frameworks and Skeletal Diversity

The rigid and three-dimensional structure of the azetidine (B1206935) ring makes it an attractive scaffold for developing novel molecular frameworks, particularly in the context of drug discovery. By using the azetidine core, chemists can generate libraries of compounds with high skeletal diversity nih.gov. Starting from a common azetidine intermediate, various functional groups can be introduced at different positions on the ring, allowing for a systematic exploration of chemical space nih.gov. This approach is valuable for creating CNS-focused libraries, where properties like molecular weight, lipophilicity, and three-dimensionality are critical for crossing the blood-brain barrier nih.gov. A compound like this compound could serve as a foundational structure for generating a diverse collection of analogs for structure-activity relationship (SAR) studies lifechemicals.com.

Role of Azetidines in Catalysis (e.g., as Chiral Ligands in Asymmetric Reactions)

Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in asymmetric catalysis since the early 1990s birmingham.ac.ukresearchgate.net. The conformational rigidity of the azetidine ring is a key advantage, as it helps to create a well-defined and controlled catalytic pocket, leading to enhanced enantioselectivity in chemical reactions rsc.org.

These chiral ligands have been utilized in a variety of asymmetric transformations, including:

Henry (nitroaldol) Reactions: Copper-azetidine complexes have been shown to be effective catalysts, achieving excellent enantioselectivity (>99.5% ee) bham.ac.uk.

Michael-type Additions rsc.orgbirmingham.ac.uk.

Friedel-Crafts Alkylations birmingham.ac.uk.

Addition of Diethylzinc to Aldehydes: Chiral cis-3-hydroxyazetidines have demonstrated high catalytic activity and enantioselectivity researchgate.net.

The synthesis of optically active azetidines, often starting from chiral precursors like (S)-1-phenylethylamine, allows for the creation of specific enantiomers to be used as chiral auxiliaries or ligands rsc.org. A chiral version of this compound could potentially serve as an effective ligand in metal-catalyzed asymmetric synthesis, leveraging the fixed spatial orientation of the ethoxyphenyl group to influence the stereochemical outcome of a reaction.

Polymerization Studies of Azetidine and its Derivatives

The ring strain of azetidines makes them susceptible to ring-opening polymerization, typically through a cationic mechanism (CROP) researchgate.netutwente.nlambeed.com. The polymerization of unsubstituted azetidine, initiated by cationic species like perchloric acid in methanol, leads to the formation of hyperbranched poly(trimethylenimine) researchgate.netutwente.nlacs.org. The process is complex, often involving the initial formation of a dimer which then polymerizes further utwente.nlacs.org.

In addition to CROP, anionic ring-opening polymerization (AROP) has been developed for N-sulfonylated azetidines nsf.govrsc.orgacs.org. This method can produce linear polyimines, in contrast to the branched structures typically obtained from CROP nsf.govacs.org. The nature of the substituent on the nitrogen atom and the polymerization conditions significantly impact the reaction kinetics and the structure of the resulting polymer nsf.gov.

Table 1: Polymerization Methods for Azetidine Derivatives

Polymerization TypeMonomer TypeTypical InitiatorResulting Polymer StructureReference
Cationic Ring-Opening Polymerization (CROP)Azetidine, N-AlkylazetidinesAcids (e.g., HClO₄)Hyperbranched researchgate.netutwente.nlacs.org
Anionic Ring-Opening Polymerization (AROP)N-SulfonylazetidinesOrganometallic bases (e.g., nBuN(K)Ms)Linear or Branched (depending on substrate) nsf.govrsc.orgacs.org

Design of Azetidine-Containing Chemical Probes and Pre-clinical Lead Scaffolds

The azetidine moiety is considered a privileged scaffold in drug discovery due to its desirable combination of stability, rigidity, and ability to modulate pharmacological properties pharmablock.comnih.gov. Its incorporation into drug candidates has been linked to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability researchgate.net. Consequently, azetidines are frequently used in the design of chemical probes and lead compounds for various therapeutic targets lifechemicals.comnih.gov.

Introducing an azetidine ring into a molecule is a recognized strategy for fine-tuning its physicochemical properties. The rigid, three-dimensional nature of the azetidine scaffold can lead to several beneficial changes compared to more flexible or planar structures enamine.netnih.gov.

Key property modulations include:

Increased Solubility: The polar nitrogen atom and the non-planar structure of the azetidine ring can disrupt crystal packing and improve interactions with water, often leading to enhanced aqueous solubility researchgate.net.

Improved Metabolic Stability: The strained ring system can be less susceptible to certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, compared to more conventional aliphatic or aromatic systems nih.gov.

Conformational Restriction: The rigid scaffold reduces the number of accessible conformations, which can lead to a more favorable entropy of binding to a biological target and thus higher potency enamine.net.

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Azetidines have emerged as powerful bioisosteres for a variety of common structural motifs researchgate.netnih.gov. This "escape from flatland" strategy involves replacing planar aromatic rings with saturated, three-dimensional scaffolds to improve drug-like properties baranlab.org.

The azetidine ring can serve as a bioisosteric replacement for:

Piperidine and Pyrrolidine (B122466) Rings: Azetidine can act as a smaller, more constrained analog, helping to probe the size of a receptor's binding pocket and improve selectivity nih.govnih.gov.

Morpholine and Piperazine Rings: Spirocyclic azetidines can act as bioisosteres for these common heterocyclic systems .

Ketones and gem-Dimethyl Groups: The four-membered ring can mimic the geometry of these groups while introducing different physicochemical properties researchgate.net.

Aromatic Rings: In some contexts, azetidines can replace larger aromatic systems to decrease lipophilicity and improve solubility nih.gov.

This strategy has been successfully used to enhance aqueous solubility, increase potency, and alter binding modes to exploit new interactions with a target protein researchgate.netbaranlab.org.

Table 2: Azetidine as a Bioisostere

Original GroupAzetidine BioisostereRationale for ReplacementReference
Piperidine / PyrrolidineAzetidineReduce size, increase conformational rigidity, modulate basicity. nih.govnih.gov
Phenyl / Pyrazine RingAzetidine-containing scaffoldIncrease 3D character ("escape from flatland"), improve solubility, reduce lipophilicity. nih.govnih.gov
gem-Dimethyl Group3,3-Disubstituted AzetidineMimic tetrahedral geometry while adding polarity and vectors for substitution. researchgate.net
KetoneAzetidineReplace a planar, polar group with a 3D, polar scaffold to improve pharmacokinetics. researchgate.net

Future Directions and Emerging Research Areas in Azetidine Chemistry

Innovations in Sustainable and Scalable Azetidine (B1206935) Synthesis

The growing emphasis on green chemistry is driving innovations in the synthesis of azetidines, aiming for more sustainable and scalable methods. Traditional syntheses often involve multi-step processes and hazardous reagents, but modern approaches are overcoming these limitations. researchgate.netnih.gov

Key Sustainable Approaches:

Flow Chemistry: Continuous flow synthesis is emerging as a robust and scalable method for preparing functionalized azetidines. acs.orguniba.itacs.org This technology allows for precise control over reaction parameters, enhancing safety and efficiency, especially when handling reactive intermediates like lithiated species. acs.orguniba.it The use of greener solvents, such as cyclopentylmethyl ether (CPME), further contributes to the sustainability of these processes. uniba.ituniba.it

Biocatalysis: Engineered enzymes are providing new, highly enantioselective routes to azetidines. For instance, laboratory-evolved variants of cytochrome P450 have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a nih.govmdpi.com-Stevens rearrangement with excellent stereocontrol (99:1 er). researchgate.netthieme-connect.comacs.org This biocatalytic method can be performed on a gram scale and avoids the challenges associated with controlling highly reactive intermediates in traditional chemical synthesis. thieme-connect.com

Photocatalysis: Visible-light-mediated reactions represent a mild and efficient strategy for azetidine synthesis. nih.gov Photo-induced copper catalysis, for example, enables the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce highly functionalized azetidines. nih.gov This atom-economical approach features operational simplicity and the use of an inexpensive catalyst. nih.gov Similarly, visible light-enabled aza Paternò–Büchi reactions provide a direct route to functionalized azetidines from imines and alkenes. researchgate.netspringernature.com

Catalytic Intramolecular Aminolysis: Lewis acid catalysis offers another avenue for efficient azetidine synthesis. For example, La(OTf)3 has been used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields even in the presence of sensitive functional groups. frontiersin.org

Synthetic MethodKey FeaturesCatalyst/MediatorAdvantagesReference
Continuous Flow SynthesisGeneration and functionalization of lithiated azetidines and azetines.Lithiation agents (e.g., n-hexyllithium)Enhanced safety, scalability, use of greener solvents. acs.orguniba.it
BiocatalysisEnantioselective nih.govmdpi.com-Stevens rearrangement of aziridines.Engineered Cytochrome P450 (P411-AzetS)High enantioselectivity, overrides competing side reactions. researchgate.netthieme-connect.comacs.org
Photoredox CatalysisIntermolecular [3+1] radical cascade cyclization.Visible-light and Copper catalystAtom-economical, operational simplicity, broad substrate scope. nih.gov
Aza Paternò–Büchi Reaction[2+2] cycloaddition of imines and alkenes.Visible light and Iridium-based photocatalystMild conditions, high diastereoselectivity, atom-economical. researchgate.netspringernature.com
Lewis Acid CatalysisIntramolecular regioselective aminolysis of epoxy amines.La(OTf)3High yields, tolerance of acid-sensitive functional groups. frontiersin.org

Advancements in Computational Modeling for Predictive Azetidine Chemistry

Computational modeling has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In azetidine chemistry, these models are helping to overcome the trial-and-error approach to synthesis.

Researchers at MIT and the University of Michigan have developed computational models that can predict the feasibility of forming azetidines through photocatalysis. thescience.devmit.edubioquicknews.com By calculating the frontier orbital energies of precursor molecules like alkenes and oximes, these models can quickly predict which pairs will react to form azetidines. thescience.devmit.edu This predictive power allows chemists to prescreen substrates, saving time and resources. thescience.dev The models also account for factors that influence reaction yield, providing a more comprehensive understanding of the reaction landscape. mit.edu

Density Functional Theory (DFT) calculations have also been instrumental in elucidating reaction mechanisms. For instance, DFT studies have confirmed that the ring-opening of N-acyl aziridines proceeds through a concerted process and have been used to understand the dynamics of lithiated azetidine intermediates. mdpi.comnih.gov Such computational insights are crucial for rational catalyst design and the optimization of reaction conditions.

Exploration of Novel Reactivity Pathways and Cascade Transformations of Azetidine Rings

The inherent ring strain of azetidines makes them versatile intermediates for a variety of chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com While ring-opening reactions of aziridines are well-established, similar transformations for the more stable azetidine ring are a rapidly developing area. rsc.org

Emerging Reaction Types:

Ring-Opening Reactions: The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical azetidines is heavily influenced by the electronic and steric effects of substituents on the ring. magtech.com.cn Generally, nucleophiles attack carbon atoms adjacent to nitrogen that are attached to groups capable of stabilizing a transition state, such as aryl or carbonyl groups. magtech.com.cn

Cascade Reactions: Cascade reactions provide an efficient means to build molecular complexity in a single step. nih.govcore.ac.uk Palladium-catalyzed cascade reactions of related aziridines have been shown to produce complex tetracyclic amines, highlighting the potential for developing similar complexity-building reactions starting from azetidines. nih.govcore.ac.uk

Domino Reactions: Copper-catalyzed asymmetric domino reactions, such as the Kinugasa/aryl C-C coupling, have been developed to synthesize densely functionalized chiral spiro[azetidine-3,3'-indoline] derivatives with high diastereoselectivity and enantioselectivity. mdpi.com

Ring Expansion: Lewis acid-mediated ring expansion of donor-acceptor cyclopropanes with iminoiodinanes provides a novel route to substituted azetidines under transition-metal-free conditions. researchgate.net

Development of New Azetidine-Based Building Blocks for Chemical Biology and Materials Science

The rigid, three-dimensional structure of the azetidine ring makes it a "privileged motif" in medicinal chemistry and an attractive component for materials science. rsc.orgenamine.net The development of novel, functionalized azetidine building blocks is crucial for exploring their full potential.

In chemical biology , the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element for the efficient synthesis of small macrocyclic peptides. nih.govresearchgate.net The incorporation of this building block facilitates the cyclization of short peptide chains and allows for late-stage functionalization, enabling the attachment of dyes or biotin (B1667282) for imaging and targeting applications. nih.govresearchgate.net

In materials science , azetidines serve as monomers for ring-opening polymerization to produce polyamines. rsc.org These polymers have a wide range of potential applications, and the ability to control their structure (e.g., linear vs. branched) through different polymerization mechanisms is an active area of research. rsc.org

The synthesis of diverse libraries of azetidine-based scaffolds is also a key focus in drug discovery. nih.govnih.gov By creating collections of spirocyclic and fused azetidine compounds, researchers can explore a wider chemical space and identify new lead compounds with desirable physicochemical properties, particularly for targeting the central nervous system. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 2-(2-Ethoxyphenyl)azetidine, and what are their critical reaction conditions?

The synthesis of this compound derivatives typically involves cyclization or substitution reactions. For example, azetidine rings can be constructed via nucleophilic displacement or ring-closing strategies using precursors like nitriles or amines. In one protocol, nitrile azetidine intermediates (e.g., ent-5c) were converted to sulfonamide derivatives (e.g., ent-6c) with 88–90% yields under controlled conditions (e.g., inert gas, specific catalysts) . Key parameters include temperature control (e.g., reflux in chloroform) and stoichiometric ratios of reagents. Purification often involves column chromatography or recrystallization.

Q. How can researchers validate the structural integrity of this compound derivatives?

Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and azetidine ring geometry.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
    Standard reference data from databases like NIST Chemistry WebBook should be cross-referenced for spectral comparisons .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound analogs be resolved?

Discrepancies in activity profiles (e.g., dopamine transporter affinity vs. off-target effects) require systematic structure-activity relationship (SAR) analysis:

  • Pharmacophore Modeling : Identify critical functional groups (e.g., ethoxyphenyl moiety, azetidine ring conformation) using analogs like 3-[2-(diarylmethoxyethylidenyl)]-azetidines .
  • Binding Assays : Compare binding affinities (e.g., KiK_i values) across DAT, SERT, and NET transporters in standardized rat brain tissue preparations .
  • Computational Docking : Use molecular dynamics simulations to assess interactions with target proteins, leveraging structural analogs (e.g., 3-(3-nitrophenoxy)azetidine hydrochloride) .

Q. What strategies optimize the synthetic yield of this compound derivatives under inert conditions?

Yield optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) for cyclization reactions.
  • Inert Atmosphere : Use of nitrogen/argon to prevent oxidation, as recommended for azetidine ethanol derivatives .
    Example: A 90% yield was achieved for nitrobenzene sulfonamide derivatives by maintaining strict anhydrous conditions and slow reagent addition .

Q. How can researchers design this compound analogs with improved metabolic stability?

  • Bioisosteric Replacement : Substitute the ethoxy group with metabolically stable moieties (e.g., trifluoromethoxy) while retaining steric and electronic properties .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, as seen in ethoxysulfuron derivatives .
  • In Vitro Microsomal Assays : Assess hepatic stability using liver microsomes and LC-MS/MS for metabolite identification .

Methodological Notes

  • Ethical Compliance : Adhere to institutional guidelines for animal/human tissue use, referencing ethical codes as outlined in research report frameworks .
  • Data Reproducibility : Use standardized reagents (e.g., Kanto Reagents catalog) for pesticide testing analogs to minimize batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.